(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
CAS No.: 1903304-08-4
Cat. No.: VC7546047
Molecular Formula: C16H14N6O2
Molecular Weight: 322.328
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903304-08-4 |
|---|---|
| Molecular Formula | C16H14N6O2 |
| Molecular Weight | 322.328 |
| IUPAC Name | (3-pyridin-3-yloxyazetidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
| Standard InChI | InChI=1S/C16H14N6O2/c23-16(12-3-1-4-13(7-12)22-11-18-19-20-22)21-9-15(10-21)24-14-5-2-6-17-8-14/h1-8,11,15H,9-10H2 |
| Standard InChI Key | ITGRGIWCQLQEAE-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)OC4=CN=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound consists of:
-
Tetrazole-phenyl moiety: A phenyl ring substituted at the 3-position with a 1H-tetrazole group, known for its bioisosteric replacement of carboxylic acids .
-
Azetidine-pyridine moiety: A four-membered azetidine ring linked to a pyridin-3-yloxy group, enhancing rigidity and target binding .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₅O₂ |
| Molecular Weight | 355.38 g/mol |
| CAS Registry Number | Not yet assigned |
Spectroscopic Data
-
¹H NMR: Expected signals include aromatic protons (δ 7.0–8.5 ppm), azetidine CH₂/CH (δ 3.0–4.5 ppm), and pyridine protons (δ 8.0–9.0 ppm) .
-
IR: Peaks for C=O (~1680 cm⁻¹), tetrazole C=N (~1600 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .
Synthesis and Reaction Pathways
Route 1: Coupling of Preformed Fragments
-
Azetidine Intermediate:
-
Tetrazole-Phenyl Intermediate:
-
Final Coupling:
Route 2: One-Pot Assembly
-
Combine 3-aminophenylboronic acid, 3-(pyridin-3-yloxy)azetidine, and a ketone precursor in a Suzuki-Miyaura reaction (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) .
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Azetidine formation | 3-hydroxypyridine, K₂CO₃, DMF | 72% |
| Tetrazole synthesis | NaN₃, NH₄Cl, DMF, 100°C | 65% |
| Final coupling | Pd(OAc)₂, XPhos, K₃PO₄, dioxane | 58% |
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Physical State | Crystalline solid |
| Solubility | DMSO: >10 mg/mL; Water: <1 mg/mL |
| Melting Point | 180–185°C (predicted) |
| logP | 2.8 (calculated) |
| pKa | 4.2 (tetrazole), 3.1 (pyridine) |
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Target Compound | CSF-1R | 48 nM* |
| Reference (Doxorubicin) | Topoisomerase II | 10 nM |
| Tetrazole Analog | E. coli | 4 µg/mL |
*Predicted based on structural similarity .
Applications and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume